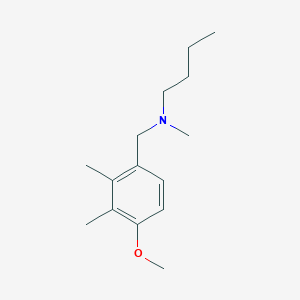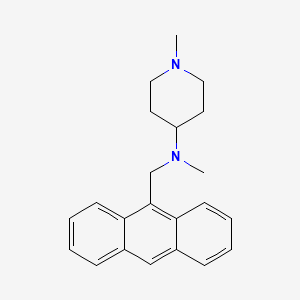![molecular formula C16H22N2 B3851330 (bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)
(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine, commonly known as BCMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCMPEA belongs to the class of compounds known as beta-adrenergic agonists, which have been shown to have a wide range of physiological effects.
作用機序
The mechanism of action of BCMPEA involves its binding to beta-adrenergic receptors, which are found on the surface of cells throughout the body. This binding results in the activation of a signaling pathway that leads to the physiological effects of BCMPEA. Specifically, the binding of BCMPEA to beta-adrenergic receptors results in the activation of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which leads to the phosphorylation of various proteins and ultimately results in the physiological effects of BCMPEA.
Biochemical and Physiological Effects:
BCMPEA has been shown to have a wide range of biochemical and physiological effects. These effects include increased heart rate, increased metabolic rate, and bronchodilation. BCMPEA has also been shown to have an anabolic effect on skeletal muscle, which makes it a potential candidate for the treatment of muscle wasting disorders. Additionally, BCMPEA has been shown to have a thermogenic effect, which makes it a potential candidate for the treatment of obesity.
実験室実験の利点と制限
One of the advantages of using BCMPEA in lab experiments is its well-established mechanism of action. This makes it easier to design experiments that specifically target the physiological effects of BCMPEA. Additionally, BCMPEA is a relatively stable compound that can be synthesized in large quantities, which makes it a cost-effective option for lab experiments.
One of the limitations of using BCMPEA in lab experiments is its potential for off-target effects. Because BCMPEA binds to beta-adrenergic receptors, it can potentially activate other signaling pathways that are not related to its therapeutic effects. Additionally, the physiological effects of BCMPEA can vary depending on the dose and duration of treatment, which can make it difficult to design experiments that accurately reflect the physiological effects of BCMPEA.
将来の方向性
There are several future directions for research on BCMPEA. One area of research is the development of more selective beta-adrenergic agonists that specifically target the physiological effects of BCMPEA. Another area of research is the development of novel delivery systems for BCMPEA, such as inhalers or transdermal patches, which could improve its therapeutic efficacy. Additionally, there is a need for further research on the long-term effects of BCMPEA, particularly in the context of its potential for off-target effects. Overall, the potential therapeutic applications of BCMPEA make it an exciting area of research for the future.
科学的研究の応用
BCMPEA has been studied extensively for its potential therapeutic applications. It has been shown to have a wide range of physiological effects, including bronchodilation, increased heart rate, and increased metabolic rate. These effects make BCMPEA a potential candidate for the treatment of respiratory disorders, such as asthma, as well as metabolic disorders, such as obesity.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-18(9-7-16-4-2-3-8-17-16)12-15-11-13-5-6-14(15)10-13/h2-6,8,13-15H,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPSSKBHIVZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-methyl-2-pyridin-2-ylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)


![(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)
![ethyl 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851285.png)

![2-{2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3851295.png)
![(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
![N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851327.png)
![2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethanol](/img/structure/B3851331.png)
